molecular formula C17H12BrClN2O2 B405017 N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 292052-02-9

N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B405017
CAS No.: 292052-02-9
M. Wt: 391.6g/mol
InChI Key: QAKVVOWIJMHMFM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The parent heterocycle is a 1,2-oxazole ring, substituted at the 3-, 4-, and 5-positions. The 4-position contains a carboxamide group (-CONH-), while the 3- and 5-positions are substituted with a 2-chlorophenyl and methyl group, respectively. The carboxamide’s nitrogen is further substituted with a 3-bromophenyl group.

The CAS Registry Number for this compound is 292052-02-9 , as confirmed by multiple suppliers and chemical databases. Its molecular formula, C₁₇H₁₂BrClN₂O₂ , corresponds to a molecular weight of 391.65 g/mol , consistent with high-resolution mass spectrometry data. The SMILES notation (O=C(C1=C(C)ON=C1C2=CC=CC=C2Cl)NC3=CC=CC(Br)=C3) and InChIKey (QAKVVOWIJMHMFM-UHFFFAOYSA-N) further validate the structural arrangement.

Property Value
CAS Registry Number 292052-02-9
Molecular Formula C₁₇H₁₂BrClN₂O₂
Molecular Weight 391.65 g/mol
IUPAC Name This compound

Properties

IUPAC Name

N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVVOWIJMHMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson–Gabriel Cyclization

The Robinson–Gabriel method remains the most widely used approach for synthesizing 1,2-oxazole-4-carboxamides. This two-step process involves:

  • N-Acylation of α-Amino Ketones : Reacting 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid with ethyl chloroformate in the presence of 4-methylmorpholine to form an intermediate acylated amino ketone.

  • Cyclodehydration : Treating the intermediate with phosphoryl trichloride under reflux to induce cyclization, yielding the oxazole core.

This method achieves yields exceeding 90% but requires stringent moisture control due to the hygroscopic nature of phosphoryl trichloride.

Van Leusen Oxazole Synthesis

The van Leusen protocol employs tosylmethyl isocyanide (TosMIC) and aldehydes to construct the oxazole ring. While less common for carboxamide derivatives, it offers a one-pot route for simpler analogs. For the target compound, modifications include pre-functionalizing TosMIC with a bromophenyl group prior to cyclization.

Stepwise Synthesis of N-(3-Bromophenyl)-3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide

Synthesis of 4-[(4-Chlorophenyl)Sulfonyl]Benzoyl Chloride

The synthesis begins with the preparation of the sulfonyl-substituted benzoyl chloride:

  • Sulfonylation : Chlorobenzene reacts with 4-methylbenzene-1-sulfonyl chloride in the presence of AlCl₃ at reflux to form 1-chloro-4-tosylbenzene.

  • Oxidation : Treatment with CrO₃ in glacial acetic acid oxidizes the methyl group to a carboxylic acid, yielding 4-[(4-chlorophenyl)sulfonyl]benzoic acid.

  • Acyl Chloride Formation : Thionyl chloride converts the carboxylic acid to the corresponding acyl chloride, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride.

Table 1: Reagents and Conditions for Acyl Chloride Synthesis

StepReagent/CatalystTemperatureTime (h)Yield (%)
1AlCl₃Reflux685
2CrO₃/CH₃COOH100°C878
3SOCl₂70°C393

N-Acylation of Valine

The acyl chloride reacts with L-valine in dichloromethane under basic conditions (triethylamine) to form 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. This step achieves 93% yield, with racemization minimized by maintaining temperatures below 25°C.

Cyclodehydration to Oxazolone

Ethyl chloroformate and 4-methylmorpholine facilitate cyclodehydration of the N-acylvaline derivative, producing 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one. The oxazolone intermediate is isolated in 93% yield and characterized via NMR and FT-IR.

Friedel–Crafts Acylation

The oxazolone undergoes Friedel–Crafts acylation with benzene or toluene using AlCl₃ as a catalyst, introducing the 3-(2-chlorophenyl) group. This step proceeds at 0°C to prevent over-acylation, yielding N-(1-aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-chlorophenyl)sulfonyl]benzamides (88% yield).

Final Cyclization

Phosphoryl trichloride-mediated cyclization of the acylated intermediate at reflux completes the synthesis, affording this compound in 90–91% yield.

Optimization of Reaction Conditions and Catalysts

Temperature Control in Cyclodehydration

Lower temperatures (−78°C) during cyclodehydration reduce side products, as demonstrated in analogous syntheses. For example, methyl (R)-2-((4-bromophenyl)((4-chlorophenyl)amino)methyl)-5-(3-nitrophenyl)oxazole-4-carboxylate synthesis achieved 45% yield at −78°C versus 30% at 25°C.

Catalyst Selection

AlCl₃ outperforms FeCl₃ and ZnCl₂ in Friedel–Crafts acylations due to its stronger Lewis acidity, which enhances electrophilicity of the acylating agent.

Table 2: Catalyst Efficiency in Friedel–Crafts Acylation

CatalystYield (%)Reaction Time (h)
AlCl₃884
FeCl₃626
ZnCl₂558

Comparative Analysis of Alternative Synthetic Routes

Sonogashira Coupling Approach

Müller’s method employs a Sonogashira cross-coupling between acyl chlorides and propargyl amine, followed by isomerization to form 2,5-polyfunctionalized oxazoles. While effective for electron-deficient aryl groups, this route struggles with sterically hindered substrates like 3-bromophenyl, yielding <50%.

Silver Triflate-Mediated Cyclization

Silver triflate promotes cyclization of α-bromo ketones and amides at room temperature, offering a mild alternative. However, scalability is limited by the high cost of AgOTf ($320/g vs. $5/g for AlCl₃) .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation and Reduction: Products include various oxidation states and reduced forms of the compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and molecular properties of analogous compounds:

Compound Name Substituents (Oxazole Position 3 / Carboxamide N-Aryl) Molecular Formula Molecular Weight Key Features/Impacts Reference
Target Compound 2-chlorophenyl / 3-bromophenyl C₁₇H₁₂BrClN₂O₂ ~399.65* Bromine at meta position may enhance lipophilicity and steric bulk.
3-(2-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methyl-isoxazole-4-carboxamide 2-chlorophenyl / 2-methoxyphenyl (thiourea) C₁₉H₁₆ClN₃O₃S 401.865 Thiourea moiety introduces hydrogen-bonding potential; methoxy group increases polarity.
N-(5-chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-chlorophenyl / 5-chloro-2-methylphenyl C₁₈H₁₅Cl₂N₂O₂ ~368.23 Dual chloro substituents and methyl group may enhance steric hindrance and electron-withdrawing effects.
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide 4-methylphenyl / 4-bromophenyl C₁₇H₁₃BrN₂O₂ ~373.20 Bromine at para position alters spatial orientation; methylphenyl increases hydrophobicity.
3-(2-chlorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide 2-chlorophenyl / pyrimidinylmethyl C₁₉H₁₇ClN₄O₂ 368.8169 Heterocyclic pyrimidine moiety may improve target specificity but reduce metabolic stability.
3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide 2,6-dichlorophenyl / 3,5-dimethylphenyl C₁₉H₁₆Cl₂N₂O₂ ~387.25 Dichlorophenyl enhances electron-withdrawing effects; dimethylphenyl adds steric bulk.
3-(2-chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-chlorophenyl / 4-dimethylaminophenyl C₁₉H₁₈ClN₃O₂ ~355.82 Dimethylamino group introduces basicity and hydrogen-bonding capacity, improving solubility.
3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-chlorophenyl / 3-cyanophenyl C₁₈H₁₂ClN₃O₂ 337.760 Cyano group increases polarity and electron-withdrawing effects, potentially altering reactivity.
N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-chlorophenyl / 4-(carbamoylmethyl)phenyl C₁₉H₁₆ClN₃O₃ 369.8 Carbamoylmethyl group enhances hydrophilicity, possibly improving aqueous solubility.
3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide 2-chlorophenyl / 4-(dimethylcarbamoylmethyl)phenyl C₂₁H₂₀ClN₃O₃ 397.9 Dimethylcarbamoyl adds polarity and potential for metabolic oxidation.

Impact of Substituents on Properties

Halogen Substituents
  • Bromine (Br) vs.
  • Positional Isomerism: Para-bromophenyl () vs. meta-bromophenyl (target compound) alters spatial interactions in binding pockets .
Electron-Donating/Withdrawing Groups
Heterocyclic Moieties
  • Pyrimidine () and cyclopropyl () groups introduce rigid, planar structures that may improve target selectivity but complicate synthesis .
Polar Functional Groups
  • Carbamoyl () and thiourea () moieties enhance hydrophilicity, which could improve pharmacokinetic profiles but reduce blood-brain barrier penetration .

Biological Activity

N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article compiles various research findings, including case studies, data tables, and detailed analysis of its biological activity.

  • Molecular Formula : C17H12BrClN2O
  • Molecular Weight : 363.64 g/mol
  • InChIKey : UVEPOHNXGXVOJE-UHFFFAOYSA-N

The compound exhibits its biological activity primarily through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase .
  • Anti-inflammatory Activity : Preliminary studies suggest that it may also possess anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases .

Table 1: Biological Activity Overview

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AnticancerMCF-70.65Induction of apoptosis, cell cycle arrest
AnticancerMEL-82.41Induction of apoptosis
Anti-inflammatoryIn vivo modelsNot specifiedInhibition of inflammatory markers

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and MEL-8 cell lines with IC50 values indicating strong potential as an anticancer agent. Flow cytometry assays confirmed its role in inducing apoptosis in these cell lines .
  • In Vivo Anti-inflammatory Activity :
    • Research conducted on animal models showed promising results in reducing inflammation markers, suggesting that the compound may be effective in treating conditions characterized by excessive inflammation .
  • Structure-Activity Relationship (SAR) :
    • The compound's structure has been analyzed to understand its activity better. Modifications to the oxazole ring have been shown to enhance biological activity, indicating that further chemical modifications could lead to more potent derivatives .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies suggest strong hydrophobic interactions between the compound and target proteins involved in cancer progression and inflammation pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

  • Oxazole ring formation : Cyclocondensation of a β-ketoamide precursor with hydroxylamine under acidic conditions, as demonstrated in analogous oxazole-carboxamide syntheses .
  • Carboxamide coupling : Activation of the oxazole-4-carboxylic acid intermediate (e.g., using HATU or EDC/HOBt) followed by reaction with 3-bromoaniline. Evidence from cloxacillin derivatives highlights the importance of protecting groups to avoid side reactions during coupling .
  • Halogenation control : Bromine and chlorine substituents are introduced via directed ortho-metallation or Ullmann-type coupling to ensure regioselectivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • X-ray crystallography : Single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves the oxazole ring conformation and substituent orientations .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns, with characteristic deshielding of protons adjacent to electronegative groups (e.g., Cl, Br) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing bromine/chlorine contributions .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition screens : Use fluorescence-based assays for kinases or proteases, given oxazole derivatives’ propensity to interact with ATP-binding pockets .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, referencing cloxacillin analogs’ β-lactamase resistance .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices before advancing to in vivo models .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thermal motion, disorder) be addressed during structural refinement?

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinning in cases of pseudo-merohedral symmetry, common in halogenated aromatic systems .
  • Disordered solvent masking : Apply SQUEEZE (PLATON) to exclude poorly modeled solvent molecules without biasing the refinement .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., halogen bonding between Br/Cl and adjacent carbonyl groups) to validate packing stability .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 5-methyl position to reduce CYP450-mediated oxidation, as seen in related oxadiazole derivatives .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a mesylate salt, leveraging hydrogen-bonding motifs identified in crystallographic studies .
  • Pro-drug design : Mask the carboxamide as an ester to improve membrane permeability, with enzymatic cleavage in target tissues .

Q. How do conflicting bioactivity results across studies arise, and how should they be resolved?

  • Assay variability : Differences in cell line viability (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC50_{50} values. Standardize protocols using WHO-recommended cell banks .
  • Impurity profiling : LC-MS/MS quantifies synthetic byproducts (e.g., dehalogenated analogs) that may antagonize activity. Purify via preparative HPLC with a C18 stationary phase .
  • Target promiscuity : Use SPR (surface plasmon resonance) to confirm direct binding vs. off-target effects, particularly for oxazole scaffolds known to interact with multiple kinases .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Glide (Schrödinger) models binding to conserved active sites (e.g., DNA polymerase or viral proteases), guided by crystallographic data of homologs .
  • MD simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, highlighting critical residues for mutagenesis studies .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with activity trends to prioritize derivatives for synthesis .

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